molecular formula C15H26Cl2N2 B1459566 2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride CAS No. 1803609-95-1

2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride

Cat. No.: B1459566
CAS No.: 1803609-95-1
M. Wt: 305.3 g/mol
InChI Key: WMPLQYKCPIYGPW-UHFFFAOYSA-N
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Description

2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride (CAS 1803609-95-1) is a chemical compound with the molecular formula C 15 H 26 Cl 2 N 2 and a molecular weight of 305.29 g/mol [ ]. This aniline derivative is supplied as a dihydrochloride salt, enhancing its stability for research applications. The compound is structurally characterized by an aniline group ortho-substituted with a [(cyclohexylmethyl)(methyl)amino]methyl moiety. This structure is closely related to the freebase form, 2-((Cyclohexyl(methyl)amino)methyl)aniline (CAS 57365-08-9), which is scientifically established as a key impurity and intermediate in the synthesis of Bromhexine Hydrochloride, a known pharmaceutical agent [ ][ ][ ]. Consequently, this dihydrochloride salt is of significant value in pharmaceutical research, particularly in the development and quality control processes where it serves as a critical reference standard or building block for the synthesis of more complex molecules. Researchers will find this compound useful in analytical method development, stability studies, and impurity profiling. Its role extends to medicinal chemistry, where it can be utilized as a precursor for generating compound libraries or in structure-activity relationship (SAR) studies aimed at exploring new therapeutic agents. Handling and Storage: For optimal stability, this product should be stored according to the supplier's recommendations. The related freebase compound is advised to be kept in a dark place under an inert atmosphere [ ], and similar handling precautions are recommended for the dihydrochloride salt. Researchers should consult the safety information and material safety data sheet prior to use. Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[cyclohexylmethyl(methyl)amino]methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16;;/h5-6,9-10,13H,2-4,7-8,11-12,16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPLQYKCPIYGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)CC2=CC=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Bromhexine Hydrochloride (2,4-Dibromo-6-[[Cyclohexyl (methyl)amino]methyl]aniline hydrochloride)

Structural Differences: Bromhexine hydrochloride shares the [[cyclohexyl(methyl)amino]methyl]aniline backbone but incorporates bromine atoms at positions 2 and 4 on the benzene ring. Properties and Applications:

  • The bromine substituents increase molecular weight (MW: ~465 g/mol) and lipophilicity compared to the non-brominated target compound.
Parameter Target Compound Bromhexine Hydrochloride
Molecular Weight (g/mol) ~300 (estimated) ~465
Substituents H at positions 2,4 Br at positions 2,4
Salt Form Dihydrochloride Hydrochloride
Primary Use Pharmaceutical intermediate Mucolytic agent

2-[(Dimethylamino)methyl]aniline Hydrochloride

Structural Differences: This analog replaces the cyclohexylmethyl group with a dimethylamino moiety. Properties and Applications:

  • The dimethylamino group reduces steric bulk and lipophilicity (logP ~1.2 vs. ~2.5 for the target compound), favoring higher aqueous solubility.
  • The hydrochloride salt form (vs. dihydrochloride) may limit solubility in polar solvents. Pharmacologically, dimethylamino derivatives are often explored as CNS agents due to enhanced blood-brain barrier penetration .
Parameter Target Compound 2-[(Dimethylamino)methyl]aniline Hydrochloride
Amino Substituent Cyclohexylmethyl + methyl Dimethylamino
Molecular Weight (g/mol) ~300 (estimated) ~200
logP (estimated) ~2.5 ~1.2
Salt Form Dihydrochloride Hydrochloride

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline Dihydrochloride

Structural Differences : This compound substitutes the cyclohexylmethyl group with diethyl and propenyl groups, altering steric and electronic profiles.
Properties and Applications :

  • With a molecular weight of 291.26 g/mol and dihydrochloride salt form, it shares solubility characteristics with the target compound but may exhibit distinct metabolic stability due to reduced steric hindrance .
Parameter Target Compound N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline Dihydrochloride
Amino Substituent Cyclohexylmethyl + methyl Diethyl + propenyl
Molecular Weight (g/mol) ~300 (estimated) 291.26
Synthetic Complexity High (cyclohexyl introduction) Moderate (linear alkyl groups)
Pharmacological Role Intermediate API intermediate for diverse therapeutics

Preparation Methods

Reductive Amination Approach

One of the most reliable and commonly used methods for preparing this compound is through reductive amination of 2-aminobenzaldehyde with cyclohexylmethylmethylamine.

Stepwise Procedure:

  • Starting Materials:

    • 2-Aminobenzaldehyde
    • Cyclohexylmethylmethylamine (secondary amine)
    • Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)
    • Acid catalyst (optional, e.g., acetic acid)
  • Reaction Conditions:

    • Solvent: Typically dichloromethane or methanol
    • Temperature: Ambient to slightly elevated (20–40 °C)
    • Reaction time: Several hours (4–24 h)
  • Mechanism:

    • The aldehyde group of 2-aminobenzaldehyde condenses with the secondary amine to form an imine intermediate.
    • The reducing agent selectively reduces the imine to the corresponding secondary amine.
    • The product is then isolated and converted into the dihydrochloride salt by treatment with hydrochloric acid.
  • Isolation:

    • The crude amine is precipitated or crystallized as the dihydrochloride salt.
    • Purification by recrystallization from suitable solvents (e.g., ethanol/ether).

Yields and Purity:

  • Reported yields for this reductive amination approach are generally high, often exceeding 85–95%.
  • The product purity is typically confirmed by NMR, MS, and melting point analysis.

Nucleophilic Substitution Route

An alternative preparation involves nucleophilic substitution on a halomethylated aniline derivative.

Stepwise Procedure:

  • Starting Materials:

    • 2-(Chloromethyl)aniline or 2-(bromomethyl)aniline
    • Cyclohexylmethylmethylamine
    • Base (e.g., triethylamine or potassium carbonate)
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as acetonitrile or DMF
    • Temperature: Reflux or elevated temperature (60–90 °C)
    • Reaction time: Several hours (6–12 h)
  • Mechanism:

    • The nucleophilic amine attacks the halomethyl group on the aniline derivative, displacing the halide.
    • The resulting tertiary amine intermediate is then isolated and converted to the dihydrochloride salt.
  • Isolation:

    • After reaction completion, the mixture is cooled and acidified with hydrochloric acid to precipitate the dihydrochloride salt.
    • Purification by filtration and washing.

Yields and Purity:

  • Typical yields range from 70–90%, depending on reaction conditions and purity of starting materials.
  • Product characterization includes elemental analysis and spectroscopic methods.

Reaction Parameters and Optimization

Parameter Reductive Amination Route Nucleophilic Substitution Route
Starting materials 2-Aminobenzaldehyde, amine 2-(Halomethyl)aniline, amine
Solvent Dichloromethane, methanol Acetonitrile, DMF
Temperature 20–40 °C 60–90 °C
Reaction time 4–24 hours 6–12 hours
Reducing agent Sodium triacetoxyborohydride or sodium cyanoborohydride Not applicable
Base Not required Triethylamine or potassium carbonate
Yield (%) 85–95 70–90
Purification Recrystallization Filtration and washing

Conversion to Dihydrochloride Salt

The free base amine obtained from either method is converted into the dihydrochloride salt to enhance solubility and stability:

  • The free base is dissolved in an organic solvent (e.g., ethanol).
  • An equimolar amount of hydrochloric acid (HCl) is added dropwise under stirring.
  • The salt precipitates out and is collected by filtration.
  • The solid is washed with cold solvent and dried under vacuum.

Analytical and Characterization Data

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Reductive Amination Imine formation + reduction High selectivity, mild conditions Requires reducing agents, longer reaction time 85–95
Nucleophilic Substitution Halide displacement by amine Straightforward, scalable Requires halomethyl precursor, higher temperature 70–90

Q & A

Q. How can isotopic labeling (e.g., ¹⁴C or ²H) track its metabolic fate in vivo?

  • Methodological Answer: Synthesize a ¹⁴C-labeled analog via reductive amination using [¹⁴C]-formaldehyde. Administer tracer doses to rodent models and analyze distribution via autoradiography or AMS (accelerator mass spectrometry). Bile duct cannulation identifies enterohepatic recirculation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride

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